1-(Trichloromethyl)cyclohexan-1-ol
Overview
Description
1-(Trichloromethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C7H11Cl3O It is characterized by the presence of a cyclohexane ring substituted with a trichloromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trichloromethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trichloromethyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and phase-transfer agents can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Trichloromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: 1-(Methyl)cyclohexan-1-ol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
1-(Trichloromethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trichloromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
- 1-(Dichloromethyl)cyclohexan-1-ol
- 1-(Chloromethyl)cyclohexan-1-ol
- 1-(Methyl)cyclohexan-1-ol
Comparison: 1-(Trichloromethyl)cyclohexan-1-ol is unique due to the presence of three chlorine atoms in the trichloromethyl group, which significantly influences its reactivity and interactions compared to its analogs. The increased electron-withdrawing effect of the trichloromethyl group makes it more reactive in nucleophilic substitution and oxidation reactions .
Properties
IUPAC Name |
1-(trichloromethyl)cyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYPBMHUTLMVRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(Cl)(Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188580 | |
Record name | 1-(Trichloromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3508-84-7 | |
Record name | 1-(Trichloromethyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3508-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(Trichloromethyl)cyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003508847 | |
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Record name | NSC34260 | |
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Record name | 1-(Trichloromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(trichloromethyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.464 | |
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Record name | 1-(Trichloromethyl)cyclohexanol | |
Source | FDA Global Substance Registration System (GSRS) | |
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